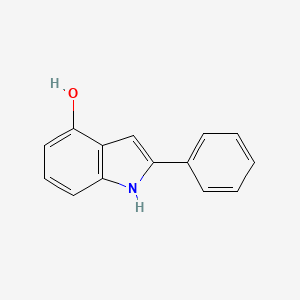

2-Phenyl-1H-indol-4-OL

Description

General Significance of Indole (B1671886) and Phenolic Scaffolds in Synthetic and Mechanistic Research

The indole nucleus is a paramount heterocyclic structure in the realm of medicinal chemistry, recognized for its presence in a vast array of biologically active natural products and synthetic pharmaceuticals. nih.govijpsr.comrsc.org Its structural versatility allows for diverse chemical modifications, which can significantly influence the biological activity of the resulting derivatives. nih.gov This adaptability has established the indole scaffold as a "privileged structure" in drug discovery, meaning it is a recurring motif in successful drugs. ijpsr.comresearchgate.netijpsr.com Indole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. rsc.orgresearchgate.netijpsr.comsci-hub.sesemanticscholar.org The ability of the indole ring system to mimic protein structures, such as the amino acid tryptophan, and to bind with high affinity to multiple receptors contributes to its broad therapeutic potential. rsc.orgijpsr.com

Similarly, the phenolic scaffold is a crucial component in many biologically active molecules. nih.gov However, the direct use of phenols in drug design can be limited by issues like poor oral bioavailability, rapid metabolism, and potential toxicity. nih.gov This has led to the exploration of phenol (B47542) bioisosteres—structurally related groups that can mimic the biological activity of phenols while offering improved drug-like properties. nih.gov The hydroxyl group of a phenolic structure can play a key role in the antioxidant properties of a compound. ontosight.ai

Academic Rationale for Investigating 2-Phenyl-1H-indol-4-OL and Related Indole Derivatives

The investigation into this compound and its chemical relatives is driven by the unique combination of the indole and phenolic functionalities within a single molecule. The 2-phenyl substitution on the indole ring is a common feature in derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. semanticscholar.orgomicsonline.orgresearchgate.net The presence of a hydroxyl group at the 4-position of the indole ring introduces a phenolic character, suggesting potential for antioxidant activity and specific interactions with biological targets. ontosight.ai

Overview of Major Research Trajectories for the Chemical Compound

Current research on this compound and its analogues is primarily focused on several key areas:

Synthesis and Chemical Modification: A significant portion of research is dedicated to developing efficient synthetic routes to produce this compound and a variety of its derivatives. nih.govarkat-usa.orgrsc.org The Fischer indole synthesis is a commonly employed method for creating the core 2-phenylindole (B188600) structure. nih.govrsc.org Mechanistic studies are also being conducted to understand the intricacies of these synthetic reactions. arkat-usa.orgresearchgate.net

Antioxidant Activity: Drawing from the known antioxidant properties of phenolic compounds and some indole derivatives, researchers are investigating the potential of this compound and related structures as antioxidants. ontosight.ainih.gov Studies have shown that certain substituted 2-(4-aminophenyl)-1H-indoles exhibit potent antioxidant activity. nih.gov

Anticancer Research: The 2-phenylindole scaffold is a known pharmacophore in the development of anticancer agents. researchgate.netomicsonline.org Research is ongoing to evaluate the cytotoxic activity of derivatives against various cancer cell lines. nih.govnih.gov For example, some 2-phenylindole derivatives have shown significant activity against breast cancer cells. sci-hub.se

Antimicrobial and Antifungal Applications: The indole scaffold is a key component in the development of new antifungal and antimicrobial agents. semanticscholar.orgresearchgate.netresearchgate.net Researchers are exploring the potential of 2-phenylindole derivatives to combat various pathogens. semanticscholar.orgnih.gov

Enzyme Inhibition: The structural features of 2-phenylindoles make them candidates for enzyme inhibitors. For instance, some derivatives have been investigated as inhibitors of enzymes like LSD1 and aromatase. nih.govijpsr.com

| Property | Information |

| Chemical Formula | C₁₄H₁₁NO |

| Synonyms | 1-hydroxy-2-phenylindole, 2-phenyl-1H-indol-1-ol |

| Physical State | Crystalline solid omicsonline.org |

| Melting Point | Approximately 175-177°C omicsonline.org |

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-indol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14-8-4-7-12-11(14)9-13(15-12)10-5-2-1-3-6-10/h1-9,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGDBFAEHKZSGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314147 | |

| Record name | 2-Phenyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72338-95-5 | |

| Record name | 2-Phenyl-1H-indol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72338-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Strategic Structural Modification of 2 Phenyl 1h Indol 4 Ol

Functionalization at the Indole (B1671886) Nitrogen (N1) Position

The nitrogen atom at the N1 position of the indole ring is a common site for functionalization due to its nucleophilic character. Modification at this position can significantly alter the compound's physicochemical properties. Common strategies include N-alkylation and N-acylation.

For instance, N-protection is a frequent initial step to control reactivity at other positions, particularly C2, before subsequent reactions. japsonline.com Palladium-catalyzed processes have been developed for the synthesis of N-acylated indoles, such as 1-(1H-indol-1-yl)-2-arylethan-1-one derivatives, from 2-alkynylanilines using a carbon monoxide source. beilstein-journals.org Another key strategy involves the use of a tosyl protecting group (SO₂C₆H₄CH₃), creating an N-tosyl-1H-indole. This modification is instrumental in directing further reactions, such as the regioselective intramolecular cyclization to form poly-functionalized 3-selenylindoles. nih.gov

| Modification Type | Reagents/Conditions | Resulting Structure | Purpose/Significance |

| N-Acylation | 2-alkynylanilines, TFBen (CO source), Pd(OAc)₂, DPEPhos, DIPEA | 1-(1H-indol-1-yl)-2-arylethan-1-one | Introduction of a keto-ethyl group at N1. beilstein-journals.org |

| N-Sulfonylation | TsCl, base | N-tosyl-2-phenyl-1H-indol-4-ol | Protection of the indole nitrogen to control regioselectivity in subsequent reactions. nih.gov |

Modification of the Phenyl Moiety at C2 (C2-Phenyl Substitutions)

The phenyl ring at the C2 position offers a versatile handle for introducing a wide array of substituents to modulate electronic and steric properties. The Fischer indole synthesis is a highly effective and widely used method for constructing the 2-phenylindole (B188600) core, allowing for diversity by starting with appropriately substituted phenylhydrazines and acetophenones. kingston.ac.uknih.govresearchgate.net

This approach has been successfully employed to synthesize series of 2-phenyl-1H-indoles bearing various substituents on the C2-phenyl ring. researchgate.net For example, studies have reported the synthesis of 2-(4-aminophenyl)-1H-indoles and 2-(methoxyphenyl)-1H-indoles. nih.gov The nature and position of these substituents have been shown to be important for biological activity. japsonline.com For instance, the introduction of groups like 2,5-dimethoxy on the aryl ring can influence the molecule's inhibitory activities in biological systems. japsonline.com

| Substituent on Phenyl Ring | Starting Materials (Fischer Synthesis) | Reference |

| 4-Amino | Substituted phenylhydrazine (B124118) and 4-aminoacetophenone | nih.gov |

| Methoxy (e.g., 4-methoxy) | Substituted phenylhydrazine and methoxy-substituted acetophenone (B1666503) | nih.gov |

| 6-Fluoro | 6-Fluoro-substituted phenylhydrazine and acetophenone | nih.gov |

| 3-Nitro | Phenylhydrazine and 3-nitroacetophenone | japsonline.com |

| 2-Hydroxy | Phenylhydrazine and 2-hydroxyacetophenone | japsonline.com |

Transformations and Derivatization of the Hydroxyl Group at C4 (C4-OH Derivatization)

While direct derivatization of 2-Phenyl-1H-indol-4-OL is specific, general reactions involving phenolic hydroxyl groups on the indole scaffold are well-documented. For example, 4-hydroxyindole (B18505) can undergo alkylation reactions. chemrxiv.org Standard chemical transformations for phenolic hydroxyl groups include acetylation using reagents like acetic anhydride (B1165640) in various solvents. nih.gov Such esterification reactions can be used to cap the hydroxyl group, altering its chemical reactivity and physical properties. nih.gov Derivatization is a common strategy used in analytical chemistry to enhance the detection of molecules containing hydroxyl groups in techniques like high-performance liquid chromatography. colab.ws

| Reaction Type | Reagents | Product Type | Significance |

| Alkylation | Alkyl halide, base | C4-O-Alkyl Ether | Modifies H-bonding potential, increases lipophilicity. chemrxiv.org |

| Acetylation | Acetic anhydride (Ac₂O) | C4-O-Acetate Ester | Protects the hydroxyl group, alters polarity. nih.gov |

Strategic Functionalization at Other Indole Ring Positions (e.g., C3)

The C3 position of the indole ring is highly nucleophilic and is the most common site for electrophilic substitution, making it a prime target for functionalization. japsonline.com A variety of methods have been developed to introduce substituents at this position.

A metal-free, Cs₂CO₃/Oxone®-mediated C3-alkylation of indoles using α-heteroaryl-substituted methyl alcohols has been reported. nih.govchemrxiv.orgelsevierpure.com This reaction proceeds in moderate to high yields and is applicable to indoles functionalized at the C4 to C7 positions. nih.gov Mechanistic studies suggest the reaction involves an initial oxidation of the alcohol to an aldehyde, followed by condensation onto the indole and subsequent reduction. chemrxiv.orgelsevierpure.com The 2-phenyl-indole scaffold, being a privileged structure in medicinal chemistry, has been a focus for developing synthetic routes to introduce a wide variety of substituents at the C3-position to create novel building blocks for research. researchgate.net Additionally, metal-free protocols have been established for the synthesis of poly-functionalized 3-selenylindoles via regioselective intramolecular cyclization of o-alkynyl arylamines. nih.gov

| Reaction Type | Reagents/Conditions | C3-Substituent |

| C3-Alkylation | α-heteroaryl-substituted methyl alcohols, Cs₂CO₃/Oxone®, xylenes, 140 °C | Heteroaryl-methyl group chemrxiv.org |

| Selenylation | o-alkynyl arylamines, selenenyl chloride (in situ) | Phenylselanyl group nih.gov |

Combinatorial Approaches to Library Synthesis and Analogues for Research

Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating large libraries of related compounds for screening and research purposes. The 2-phenyl indole scaffold is well-suited for such approaches due to the availability of multiple reaction sites for diversification.

The parallel synthesis of a combinatorial library of 2-phenyl indoles has been described as a method to generate small molecules targeting specific biological interactions. nih.gov This strategy allows for the systematic variation of substituents around the core scaffold to explore the chemical space and identify compounds with desired properties. By combining different starting materials (e.g., various substituted phenylhydrazines and acetophenones in a Fischer synthesis) and applying a range of functionalization reactions at the N1, C3, and C4 positions, diverse libraries of this compound analogues can be efficiently constructed.

Substituent Effects on Reaction Outcomes and Electronic Distributions

The outcome of derivatization reactions and the electronic properties of the this compound core are heavily influenced by the nature and position of substituents. Both the indole ring system and the C2-phenyl group can be modified, and these changes exert electronic effects (inductive and resonance) that alter reactivity.

For example, the presence of electron-donating or electron-withdrawing groups on the C2-phenyl ring can influence the nucleophilicity of the indole ring, particularly at the C3 position. Similarly, substituents on the indole nucleus itself can direct the course of further substitutions. Studies on other aromatic systems have demonstrated these principles clearly. For instance, in benzoquinone derivatives, chlorine substituents (electron-withdrawing) activate the ring towards nucleophilic attack, while methyl and t-butyl groups (electron-donating) deactivate it. nih.gov In the phenylation of 2-substituted thiophenes, the electronegativity of the substituent at the C2 position dictates the ratio of products formed at the C3 and C5 positions. These principles are directly applicable to the 2-phenyl-indole system, where functionalization at one position electronically influences the reactivity and regioselectivity of subsequent reactions at other sites.

Theoretical and Computational Investigations of 2 Phenyl 1h Indol 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of molecules. For 2-Phenyl-1H-indol-4-OL, these methods reveal details about its geometry, orbital energies, and charge distribution, which are key determinants of its reactivity.

Density Functional Theory (DFT) is a robust computational method used to predict the geometry and properties of molecules. Calculations, typically using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the optimized molecular structure of 2-phenylindole (B188600) derivatives. tandfonline.comresearchgate.net These studies provide precise information on bond lengths, bond angles, and dihedral angles, which correspond well with experimental data where available. researchgate.net

For the 2-phenylindole scaffold, a key geometric parameter is the dihedral angle between the indole (B1671886) ring system and the C2-phenyl ring. In related structures, this angle is typically found to be non-planar. mdpi.com The introduction of a hydroxyl group at the C4 position is not expected to significantly alter this fundamental conformation, though it will influence the local electronic structure and intermolecular interactions. The optimized geometric parameters for the core 2-phenylindole structure, based on DFT calculations, provide a foundational understanding of the molecule's spatial arrangement.

| Bond | Calculated Bond Length (Å) |

|---|---|

| N1-C2 | 1.38 |

| C2-C3 | 1.39 |

| C3-C3a | 1.45 |

| C2-C1' (Phenyl) | 1.48 |

| Angle | Calculated Bond Angle (°) |

|---|---|

| N1-C2-C3 | 109.5 |

| C2-C3-C3a | 108.0 |

| N1-C2-C1' (Phenyl) | 120.5 |

| C3-C2-C1' (Phenyl) | 130.0 |

Note: The data in Tables 1 and 2 are representative values for the 2-phenylindole core and may vary slightly for this compound.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. schrodinger.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. dergipark.org.tr

In this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, which is further enhanced by the electron-donating hydroxyl group at the C4 position. The LUMO is typically distributed over the conjugated π-system, including the C2-phenyl ring. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required for electronic excitation. schrodinger.comdergipark.org.tr DFT calculations for related indole derivatives provide insight into the typical energy values for these orbitals.

| Parameter | Typical Value (eV) |

|---|---|

| EHOMO | -5.5 to -6.0 |

| ELUMO | -1.0 to -1.5 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Note: Values are representative for substituted indole systems and serve as an estimation for this compound.

The distribution of electron density within a molecule is fundamental to its interactions with other molecules. Mulliken population analysis is a common method used to calculate the partial charges on each atom, providing a picture of the charge distribution. researchgate.netuni-muenchen.de In this compound, the electronegative nitrogen and oxygen atoms are expected to carry negative partial charges, while the hydrogen atoms attached to them will be positively charged. researchgate.net This charge separation creates a molecular dipole moment.

| Parameter | Typical Value |

|---|---|

| Mulliken Charge on N1 | -0.7 to -0.8 e |

| Mulliken Charge on O4 | -0.6 to -0.7 e |

| Mulliken Charge on H (of N-H) | +0.3 to +0.4 e |

| Mulliken Charge on H (of O-H) | +0.4 to +0.5 e |

| Dipole Moment (μ) | 2.0 - 3.0 Debye |

Note: Values are estimations based on calculations of functionally similar molecules.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are used to explore the different spatial arrangements a molecule can adopt and its behavior over time. tandfonline.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating how chemical reactions occur. By mapping the energy changes along a reaction pathway, it is possible to identify transition states and calculate activation energies, providing a detailed picture of the reaction mechanism. longdom.orglibretexts.org

A Potential Energy Surface (PES) is a multidimensional plot that represents the potential energy of a system as a function of its atomic coordinates. libretexts.org For a chemical reaction, a one- or two-dimensional slice of this surface is often analyzed, showing the energy profile as reactants are converted into products. youtube.com The lowest energy path along this surface is the reaction coordinate.

For reactions involving the indole nucleus, such as electrophilic substitution or oxidation, PES analysis can be used to determine the most likely sites of attack and the energy barriers associated with each pathway. researchgate.net Stationary points on the PES, such as minima (reactants, products, intermediates) and first-order saddle points (transition states), are located and characterized. libretexts.org For this compound, computational studies could map the PES for reactions like oxidation of the hydroxyl group or substitution on the indole ring, providing critical data on the reaction's feasibility and kinetics.

Investigation of Charge-Transfer Complexes and Proton Transfer Pathways

No specific studies on the charge-transfer complexes or proton transfer pathways of this compound were found. Such investigations would typically involve quantum mechanical calculations to understand electron donor-acceptor interactions and the energetic barriers of proton movement within the molecule or in the presence of other molecules.

In Silico Prediction of Non-Covalent Interactions

Detailed in silico predictions of the non-covalent interactions for this compound are not available. This type of analysis is crucial for understanding the molecule's behavior in different chemical environments and its potential interactions with biological targets.

Hydrogen Bonding Analysis

Specific computational analyses of the hydrogen bonding capabilities of this compound, which would detail bond strengths, geometries, and cooperativity, have not been reported.

Pi-Stacking and Dispersion Interactions

While the aromatic rings in this compound suggest the potential for pi-stacking and dispersion interactions, no computational studies quantifying these specific interactions for this molecule are currently available.

Computational Spectroscopic Data Prediction and Validation (e.g., IR, NMR, UV-Vis)

There is no published research presenting the predicted IR, NMR, or UV-Vis spectra of this compound based on computational methods, nor any validation of such data against experimental results. These predictions are vital for the structural elucidation and characterization of the compound.

Structure Activity Relationship Sar Studies: Mechanistic and Interactional Perspectives

Influence of Structural Motifs of 2-Phenyl-1H-indol-4-OL on Binding Affinity with Model Systems

While specific binding affinity data for this compound is not extensively documented in the reviewed literature, comprehensive SAR studies on analogous 2-phenylindole (B188600) scaffolds provide significant insights into how its structural motifs likely influence binding to biological targets. The key motifs of this compound are the indole (B1671886) core, the C2-phenyl group, the N1-hydrogen, and the C4-hydroxyl group.

Indole N1-Position: The hydrogen at the N1 position is a crucial hydrogen bond donor. In many indole derivatives, the presence of this N-H group is essential for activity. For instance, in a series of N-phenyl-1H-indol-2-amine derivatives designed as FTO protein inhibitors, the indole N-H is a key interaction point. nih.gov Substitution at this position can drastically alter binding affinity. In studies on Pks13 inhibitors, introducing bulkier hydrophobic groups at the indole N-moiety led to a loss of a crucial hydrogen bond. mdpi.com This suggests that for this compound, the N1-H is a critical feature for forming hydrogen bonds with target proteins.

C4-Hydroxyl Group: The hydroxyl (-OH) group at the C4 position can act as both a hydrogen bond donor and acceptor. Its placement on the benzene (B151609) portion of the indole ring influences electronic properties and provides a specific vector for interaction. In SAR studies of liver X receptor (LXR) agonists, a hydroxyl group on a phenyl ring was part of a key pharmacophore, essential for activity. nih.gov For this compound, this C4-OH group would be expected to form specific hydrogen bonds within a protein binding pocket, contributing significantly to binding affinity and selectivity.

C2-Phenyl Group: The phenyl ring at the C2 position is a major contributor to hydrophobic and aromatic interactions (e.g., π-π stacking) with the target protein. volkamerlab.org Modifications to this ring can fine-tune activity. For example, in a series of 2-(4-methylsulfonylphenyl) indole derivatives, the nature of the C2-phenyl ring was critical for anti-inflammatory activity. nih.gov

Substitution Patterns: Research on sphingosine (B13886) kinase 2 (SphK2) inhibitors based on an indole scaffold demonstrated that the substitution pattern is critical for potency and selectivity. nih.gov Investigation of various substitution patterns around the indole ring found that a 1,5-disubstitution was optimal for binding and inhibition. nih.gov While this does not directly describe the 4-position substitution of this compound, it highlights the sensitivity of the indole scaffold to the precise placement of functional groups.

| Structural Motif (Analogues) | Influence on Binding Affinity | Key Interaction Types | Source |

|---|---|---|---|

| Indole N1-H | Generally essential for activity; substitution can decrease affinity. | Hydrogen Bond Donor | nih.govmdpi.com |

| C5-Substitution (on Indole) | Found to be optimal for SphK2 inhibition in a specific series. | Varies with substituent | nih.gov |

| C2-Phenyl Group | Crucial for hydrophobic/aromatic interactions. | Hydrophobic, π-π Stacking | volkamerlab.orgnih.gov |

| C4-OH Group (Inferred) | Likely critical for specific interactions and solubility. | Hydrogen Bond Donor/Acceptor | nih.gov |

Pharmacophore Modeling and Ligand Design Principles based on Indole Derivatives

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model for indole derivatives typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov

Based on the structure of this compound and SAR data from related compounds, a hypothetical pharmacophore model would include:

One Hydrogen Bond Donor (HBD): The N-H group of the indole ring is a classic HBD. mdpi.com

One Hydrogen Bond Donor/Acceptor (HBD/HBA): The 4-hydroxyl group is a versatile feature capable of both donating and accepting hydrogen bonds, making it a potentially critical anchor point in a receptor.

One Aromatic/Hydrophobic Feature: The C2-phenyl ring provides a large hydrophobic surface for van der Waals and aromatic interactions.

An Aromatic Ring Feature: The indole ring system itself serves as a planar aromatic feature that can participate in π-stacking interactions.

In designing new ligands based on this scaffold, these pharmacophoric points are conserved while other parts of the molecule are modified to improve properties like potency, selectivity, or metabolic stability. For example, a design strategy for mitofusin activators used a pharmacophore model to ensure that the critical distance between two key moieties (a cyclohexyl group and an aromatic group) was maintained, even when the linker connecting them was altered. nih.gov Similarly, for this compound, one could explore substitutions on the C2-phenyl ring or replacement of the indole core with bioisosteric scaffolds while keeping the key H-bonding features of the N1-H and C4-OH in the correct spatial orientation.

Cheminformatics Approaches to SAR Analysis for Indole Scaffolds

Cheminformatics provides powerful computational tools to analyze and visualize the chemical space of compound libraries, guiding the synthesis and testing of new molecules. mdpi.com These methods are particularly useful for navigating the vast chemical diversity of indole scaffolds.

One such technique is the use of Self-Organizing Maps (SOMs) . A SOM can be used to visualize the chemical diversity of a large database of compounds, such as marine indole alkaloids, by clustering structurally similar molecules together in a two-dimensional map. mdpi.com This approach allows researchers to identify underexplored regions of chemical space and to select novel scaffolds for synthesis. mdpi.com For instance, cheminformatics analysis of marine natural products highlighted indol-3-yl-glyoxylamides as a promising but understudied scaffold, which directed subsequent synthetic and biological evaluation efforts. mdpi.com

Another approach involves integrating cheminformatics with bioactivity data to direct the evaluation of new compounds. By analyzing the known biological activities of existing indole derivatives, researchers can build predictive models that suggest the most relevant bioassays for a newly synthesized compound. mdpi.com This strategy helps to maximize the chances of discovering new activities and avoids redundant testing.

For a library of derivatives based on this compound, cheminformatics could be used to:

Map the chemical space to ensure a diverse set of substitutions is explored.

Develop Quantitative Structure-Activity Relationship (QSAR) models to predict the activity of unsynthesized compounds.

Compare the structural features of the library to known active compounds to prioritize synthesis.

Investigation of Molecular Recognition Processes (e.g., Protein-Ligand Interactions in Silico)

In silico methods like molecular docking and molecular dynamics (MD) simulations are indispensable for understanding how ligands like this compound interact with their protein targets at an atomic level. nih.gov These simulations provide insights into the binding mode, stability of the complex, and the specific interactions that confer affinity and selectivity.

Molecular Docking: This technique predicts the preferred orientation of a ligand within a protein's binding site. Docking studies on various indole derivatives have consistently highlighted the importance of specific interactions. For example, in the design of N-phenyl-1H-indol-2-amine inhibitors for the FTO protein, docking simulations revealed that the most promising compounds formed hydrogen bonds with residues Arg96 and His231. nih.gov Similarly, docking of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives into the active site of the RelMtb protein showed that the most active compounds formed favorable interactions, while the planar nature of the molecules prevented a perfect fit in some conformations. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, assessing the stability of the interactions predicted by docking. In the study of FTO inhibitors, MD simulations confirmed that the interactions with Arg96 and His231 were stable throughout the simulation period. nih.gov This stability is a key indicator of a strong and effective inhibitor.

For this compound, a hypothetical docking study would likely show the indole N-H and the 4-OH group forming critical hydrogen bonds with polar residues (e.g., Asp, Glu, Ser, Thr) in the binding pocket. The 2-phenyl ring would likely be situated in a hydrophobic pocket, interacting with nonpolar residues like Leucine, Valine, or Phenylalanine. volkamerlab.org

| Interaction Type | Description | Potential Residues Involved | Relevant Moiety on this compound | Source |

|---|---|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Arg, Asp, Glu, His, Ser, Thr, Gln, Asn | Indole N-H, 4-OH group | nih.govvolkamerlab.org |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro | C2-Phenyl ring, Indole ring | volkamerlab.org |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His | Indole ring, C2-Phenyl ring | volkamerlab.org |

| π-Cation Interaction | A noncovalent interaction between the face of an electron-rich π system and an adjacent cation. | Arg, Lys | Indole ring, C2-Phenyl ring | volkamerlab.org |

Advanced Spectroscopic and Analytical Characterization Techniques for Research

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of chemical compounds by providing highly accurate mass measurements. nih.govresearchgate.net Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the determination of a molecule's elemental composition with high confidence. researchgate.netnih.gov

For a compound like 2-Phenyl-1H-indol-4-ol, HRMS coupled with a soft ionization technique such as Electrospray Ionization (ESI) would be used. This technique generates gas-phase ions of the molecule, typically the protonated species [M+H]⁺. The high resolving power of analyzers like Time-of-Flight (TOF) or Orbitrap allows for the separation of ions with very similar nominal masses, such as those containing different isotopes (e.g., ¹³C). researchgate.netnih.gov

The precise mass measurement obtained from HRMS is compared against a calculated theoretical mass based on the compound's molecular formula (C₁₄H₁₁NO). This comparison is crucial for confirming the elemental formula and, by extension, the identity of the synthesized compound, distinguishing it from other potential isomers or impurities. For instance, published HRMS data for similar, more complex 2-phenylindole (B188600) derivatives demonstrate this principle, where the experimentally found mass aligns closely with the calculated mass. rsc.orgnih.gov

Table 1: Representative HRMS Data for a Substituted 2-Phenylindole Derivative This table illustrates the principle of HRMS using a related compound as an example.

| Parameter | Value |

|---|---|

| Compound Class | Substituted 2-Phenylindole |

| Molecular Formula | C₂₂H₁₅BrClN₂O |

| Ion | [M+H]⁺ |

| Calculated m/z | 437.0051 |

| Found m/z | 437.0050 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. encyclopedia.pub It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR spectra provide fundamental information about the number and type of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound is expected to show distinct signals for the N-H proton, the O-H proton, and the protons on the two aromatic rings. The N-H proton of the indole (B1671886) ring typically appears as a broad singlet at a downfield chemical shift (δ > 11 ppm in DMSO-d₆ or > 8 ppm in CDCl₃), a characteristic feature of indole derivatives. asianpubs.orgchemicalbook.com The protons of the phenyl group and the indole's benzene (B151609) ring would resonate in the aromatic region (typically δ 6.5-8.0 ppm). The hydroxyl proton (O-H) at position 4 would also appear as a singlet, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be observed for the carbons of the indole core and the phenyl substituent. The carbon atom C4, being attached to the electron-donating hydroxyl group, would experience a significant downfield shift compared to the parent 2-phenylindole. The chemical shifts for carbons in related 2-phenylindole structures have been well-documented, providing a strong basis for spectral assignment. asianpubs.orgarkat-usa.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the 2-Phenylindole Scaffold Based on data from 2-phenylindole and its derivatives. asianpubs.orgchemicalbook.comarkat-usa.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-H | > 8.0 (broad s) | - |

| Indole C2 | - | ~137 |

| Indole C3 | ~6.8 (s) | ~99 |

| Indole C4 | Aromatic Region | Aromatic Region (shifted by -OH) |

| Indole C5 | Aromatic Region | Aromatic Region |

| Indole C6 | Aromatic Region | Aromatic Region |

| Indole C7 | Aromatic Region | Aromatic Region |

| Phenyl C' | - | ~130-140 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the complete molecular structure. nih.govelsevierpure.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to identify the connectivity between adjacent protons on the benzene portion of the indole ring and within the phenyl substituent, aiding in their specific assignment. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This is the primary method for assigning the ¹³C signals based on the previously assigned ¹H signals. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This experiment can provide insights into the preferred conformation of the molecule, such as the relative orientation of the phenyl ring with respect to the indole plane.

While solution-state NMR is used for structural elucidation, solid-state NMR (ssNMR) provides invaluable information on the compound in its solid form. europeanpharmaceuticalreview.com This is particularly important for studying properties like polymorphism (the existence of different crystal structures), molecular packing in the crystal lattice, and molecular dynamics in the solid state. longdom.orgnih.gov For this compound, ssNMR could be used to characterize its crystalline form, identify the presence of different polymorphs, and study intermolecular interactions such as hydrogen bonding involving the N-H and O-H groups. europeanpharmaceuticalreview.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups. A broad band in the 3200-3600 cm⁻¹ region would be indicative of the O-H stretching vibration. The N-H stretch of the indole ring is expected around 3400 cm⁻¹. asianpubs.orgresearchgate.net Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings are found in the 1450-1620 cm⁻¹ region. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | ~3200-3600 (broad) |

| N-H Stretch | ~3400 |

| Aromatic C-H Stretch | ~3030-3080 |

| Aromatic C=C Stretch | ~1450-1620 |

| C-N Stretch | ~1230-1240 |

Raman Spectroscopy : Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar, symmetric bonds. The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring breathing modes of both the indole and phenyl moieties. acs.orgnih.gov Because the selection rules for Raman are different from those for IR, it often provides additional structural information, helping to create a more complete vibrational profile of the molecule. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule that occur upon absorption of UV or visible light. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of light as a function of wavelength. biocompare.com Molecules with conjugated π-systems, such as this compound, exhibit characteristic absorption bands in the UV region. The extended conjugation between the indole ring and the phenyl group is expected to result in strong absorption. For various 2-phenylindole derivatives, the maximum absorption wavelength (λmax) is typically observed in the 280-290 nm range. asianpubs.org The presence of the hydroxyl group, an auxochrome, on the indole ring may cause a slight shift in the absorption maximum.

Fluorescence Spectroscopy : Fluorescence is the emission of light by a substance that has absorbed light. The indole moiety is famously fluorescent, a property that is sensitive to its local environment. biocompare.comresearchgate.net Upon excitation at a wavelength near its absorption maximum, this compound is expected to exhibit fluorescence, emitting light at a longer wavelength (a phenomenon known as the Stokes shift). Fluorescence spectroscopy can be used to study the compound's photophysical properties and its interactions with other molecules.

Investigation of Photophysical Properties and Excited State Dynamics

The study of how molecules like this compound interact with light is crucial, as these properties are foundational to applications in materials science, such as in fluorescent dyes and organic electronic devices . The indole scaffold, in particular, is a well-known chromophore whose photophysical behavior is sensitive to its substitution and environment nih.govresearchgate.net.

The investigation begins with UV-Vis absorption and fluorescence spectroscopy. The absorption spectrum reveals the wavelengths of light the molecule absorbs to transition to higher electronic excited states. For the parent compound, 2-phenylindole, the absorption spectrum in ethanol (B145695) shows a peak at 313 nm aatbio.com. The fluorescence emission spectrum, conversely, shows the light emitted as the molecule relaxes from its lowest excited singlet state (S₁) back to the ground state (S₀). 2-Phenylindole exhibits a fluorescence emission peak at 362 nm aatbio.com. The difference between the absorption and emission maxima is known as the Stokes shift, a key parameter in fluorescence studies.

The photophysical properties of indole derivatives are heavily influenced by the nature and position of substituents on the indole ring core.ac.uk. For instance, studies on various substituted indoles show that both electron-donating and electron-withdrawing groups can induce a bathochromic (red) shift in both absorption and fluorescence spectra core.ac.uk. The polarity of the solvent also plays a significant role; a change from a nonpolar solvent like cyclohexane to a polar one like ethanol typically causes a bathochromic shift in the fluorescence emission of indoles core.ac.uk.

The excited-state dynamics of indoles are complex, often involving two close-lying excited states, ¹Lₐ and ¹Lₑ nih.govnih.gov. Upon excitation, the molecule can undergo various relaxation processes, including internal conversion and intersystem crossing to the triplet state (T₁). The study of 2-phenylindole in a rigid poly (vinyl alcohol) film revealed not only strong fluorescence with a maximum at 370 nm but also significant room-temperature phosphorescence (emission from the triplet state) with a maximum around 500 nm nih.gov. This detailed analysis of absorption, emission, and excited-state decay pathways provides a comprehensive photophysical profile of the molecule.

| Compound | Technique | Solvent/Matrix | Absorption Max (λabs) | Emission Max (λem) | Reference |

|---|---|---|---|---|---|

| 2-Phenylindole | UV-Vis/Fluorescence | Ethanol | 313 nm | 362 nm | aatbio.com |

| 2-Phenylindole | Fluorescence/Phosphorescence | PVA Film | - | 370 nm (Fluorescence) ~500 nm (Phosphorescence) | nih.gov |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. For the 2-phenyl-indole class of compounds, crystallographic studies reveal key structural features, such as the planarity of the indole ring system and the dihedral angle between the indole and the phenyl ring at the 2-position nih.govnih.gov.

While the specific crystal structure for this compound is not available in the reviewed literature, analysis of closely related derivatives provides significant insight into the expected solid-state conformation. For example, a study of four different 2-phenyl-indole derivatives showed that the dihedral angle between the indole ring system and the 2-phenyl ring is consistently found in a narrow range around 65° nih.gov.

The analysis also elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding and π–π stacking. In many indole derivatives, the N—H group of the indole ring acts as a hydrogen bond donor, forming networks that stabilize the crystal lattice nih.govresearchgate.netnih.gov. For instance, in several 2-phenyl-indoles with a carbonyl group at the 3-position, a dominant N—H⋯O hydrogen bond is observed, which organizes the molecules into chains nih.gov. The presence of the hydroxyl group at the 4-position in this compound would introduce additional hydrogen bonding capabilities, likely leading to more complex and robust intermolecular networks.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| 2-(4-chlorophenyl)-4-(1H-indol-3-yl)-6-phenylpyridine-3-carbonitrile | Monoclinic | P2₁/c | a = 7.6533 Å, b = 11.4822 Å, c = 23.2906 Å, β = 94.351° | Dihedral angle between indole and pyridine rings is 21.20°. | nih.gov |

| 2-[2-phenyl-1-(phenylsulfonyl)ethyl]-1-phenylsulfonyl-1H-indole | Triclinic | P-1 | a = 9.7485 Å, b = 10.4930 Å, c = 12.2879 Å, α = 94.479°, β = 96.926°, γ = 102.253° | Indole ring system is nearly planar. | nih.gov |

| A 1,2,4-triazolo-pyridazino-indole derivative | Triclinic | P-1 | a = 5.9308 Å, b = 10.9695 Å, c = 14.7966 Å, α = 100.5010°, β = 98.6180°, γ = 103.8180° | Twist angle of 12.65° between triazole and indole rings. | mdpi.com |

Elemental Analysis for Compositional Verification

Elemental analysis, often performed via combustion analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is C₁₄H₁₁NO. The theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. In the synthesis and characterization of new compounds, elemental analysis is a standard procedure. For example, in a study of various substituted 2-phenyl-1H-indoles, the synthesized compounds were subjected to elemental analysis, and the results were consistently found to be within ±0.4% of the calculated values, confirming their proposed structures asianpubs.org.

| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| 2-(4-Tolyl)-1H-indole | C₁₅H₁₃N | C | 86.95 | 86.97 | asianpubs.org |

| H | 6.28 | 6.30 | |||

| N | 6.76 | 6.72 | |||

| 2-(4-Chlorophenyl)-1H-indole | C₁₄H₁₀NCl | C | 73.85 | 73.81 | asianpubs.org |

| H | 4.39 | 5.02 | |||

| N | 6.15 | 6.18 |

Chromatographic Purity Assessment (e.g., TLC, LCMS)

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. Thin-Layer Chromatography (TLC) is a rapid and convenient method used to qualitatively check for purity. A small spot of the compound is applied to a silica gel plate, which is then developed in a suitable solvent system. A pure compound will typically appear as a single spot on the TLC plate after visualization (e.g., under UV light). The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system. In the synthesis of 2-phenyl-indole derivatives, TLC is often used to monitor the reaction's completion and to guide the purification process by column chromatography nih.gov.

For a more rigorous and quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is employed. This technique separates components of a mixture with high resolution. A validated HPLC method can provide a precise percentage of purity by integrating the area of the peak corresponding to the compound of interest and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. As the purified compound elutes from the HPLC column, it is introduced into the mass spectrometer, which provides information about its molecular weight. This confirms the identity of the peak and ensures that the detected peak corresponds to the target molecule. For example, in the characterization of indole derivatives, mass spectrometry is used to confirm the molecular ion peak, matching the expected molecular weight of the product researchgate.net.

Advanced Applications and Research Utility of 2 Phenyl 1h Indol 4 Ol

Role as a Versatile Building Block in Complex Organic Synthesis

The 2-phenyl-1H-indole framework, particularly with a hydroxyl group at the C4 position, serves as a crucial starting material or intermediate in the synthesis of more complex molecular architectures. The 4-hydroxyindole (B18505) motif is a key structural element in various bioactive molecules, natural products, and pharmaceuticals, making its synthesis and functionalization an area of significant research. nih.gov The synthesis of 2-Phenyl-1H-indol-4-OL itself can be achieved through methods like the aromatization of 4-oxo-2-phenyl-4,5,6,7-tetrahydroindole. prepchem.com

Once formed, this compound acts as a versatile building block due to its multiple reactive sites:

The hydroxyl group at C4 can be alkylated, acylated, or used as a directing group for further reactions.

The indole (B1671886) nitrogen (N-H) can be substituted, a common strategy in modifying the electronic properties and biological activity of indole derivatives. nih.gov

The indole ring itself can undergo electrophilic substitution, although the C4-position generally exhibits lower nucleophilicity compared to other positions. nih.gov

Researchers leverage these reactive sites to construct intricate molecular frameworks. For instance, the indole core is fundamental in creating fused heterocyclic systems and complex alkaloids. mdpi.comresearchgate.net Multicomponent reactions involving indole derivatives, arylglyoxals, and other reagents have been developed to efficiently synthesize complex hybrid heterocycles, such as 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. nih.gov The ability to use this compound as a scaffold allows for the systematic development of new compounds with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net

Table 1: Examples of Complex Molecules Synthesized from Indole-based Building Blocks This table is representative of syntheses using the broader indole scaffold, illustrating the potential pathways for a functionalized building block like this compound.

| Starting Material Class | Reaction Type | Product Class | Potential Application | Reference(s) |

|---|---|---|---|---|

| 2-Hydroxychalcones and Indoles | Domino Reaction / Michael Addition | 2-Phenyl-4-(indol-3-yl)-4H-chromenes | Bioactive Scaffolds | researchgate.net |

| 1H-Indole-3-carboxaldehyde and Anthranilamide | Condensation / Oxidation | 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones | Antimicrobial Agents | mdpi.com |

| 2-Phenylindole (B188600) and β-Nitrostyrene | Michael Addition / Reduction | N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamides | Antiproliferative Agents | mdpi.com |

| Arylglyoxal, 2-Amino-1,4-naphthoquinone, and Indole | Multicomponent Reaction | 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione | Bioactive Hybrid Heterocycles | nih.gov |

Development of Fluorescent Probes and Sensors for Chemical and Biological Research

The indole moiety is inherently fluorescent, and its photophysical properties can be finely tuned by attaching various substituents. This makes indole derivatives, including this compound, attractive candidates for the core structure of fluorescent probes and sensors. The development of such probes is critical for visualizing and quantifying specific analytes in chemical and biological systems, including in living cells and tissues. nih.govnih.gov

The design of these probes often relies on a "fluorophore-receptor" model. The indole core acts as the fluorophore, while a specific recognition site (receptor) is attached. Upon interaction with the target analyte, a chemical reaction or conformational change occurs, leading to a detectable change in the fluorescence signal (e.g., "turn-on" or "turn-off" response). nih.gov

For this compound, the electron-donating hydroxyl group and the extended π-conjugation from the phenyl group can influence the molecule's absorption and emission wavelengths. Researchers have successfully created indole-based probes for various analytes:

Reactive Oxygen Species (ROS): An indole-incorporated fluorescent probe, Indo-H₂O₂, was developed for the highly sensitive and selective detection of hydrogen peroxide (H₂O₂). nih.gov This probe utilized a boronate group conjugated to the indole scaffold, which is cleaved by H₂O₂, triggering a near-infrared (NIR) fluorescent "turn-on" response. nih.gov

Toxic Compounds: A two-photon fluorescent probe with far-red emission was designed for detecting thiophenols, which are highly toxic industrial compounds. nih.gov The probe demonstrated a significant fluorescence enhancement upon reaction with thiophenols, enabling their visualization in living cells and tissues. nih.gov

The versatility of the indole scaffold allows for the rational design of probes with specific properties, such as large Stokes shifts, high quantum yields, and sensitivity to particular analytes, highlighting the potential of this compound as a foundational element in this field. nih.govnih.gov

Table 2: Characteristics of Indole-Based Fluorescent Probes

| Probe Name | Target Analyte | Key Feature | Detection Limit (DL) | Emission Type | Reference(s) |

|---|---|---|---|---|---|

| Indo-H₂O₂ | Hydrogen Peroxide (H₂O₂) | Boronate cleavage triggers fluorescence | 25.2 nM | Near-Infrared (NIR) | nih.gov |

Exploration in Materials Science Research (e.g., Organic Light Emitting Diodes, Non-Linear Optical Materials)

The unique electronic properties of conjugated organic molecules like this compound make them promising candidates for applications in materials science, particularly in optoelectronics.

Organic Light Emitting Diodes (OLEDs): OLED technology relies on organic compounds that can efficiently emit light upon electrical stimulation. Materials used in OLEDs often possess a donor-acceptor (D-A) architecture to facilitate charge transfer and recombination. researchgate.net While the use of indoles in materials science has been historically limited, there is growing interest in their potential. nih.gov The this compound structure contains an electron-donating hydroxyl group and the indole nitrogen, combined with the π-conjugated phenyl ring, which could be functionalized to create materials for hole transport layers (HTLs) or as fluorescent emitters. sunatech.com The design of push-pull chromophores based on N-alkyl indole donors has shown that their optoelectronic properties can be tuned, which is a key requirement for developing new OLED materials. nih.gov

Non-Linear Optical (NLO) Materials: NLO materials exhibit a nonlinear response to an applied electric field, such as that from intense laser light, enabling applications like frequency doubling and optical switching. google.com The efficiency of second-order NLO materials is highly dependent on molecular hyperpolarizability, which is often maximized in molecules with strong electron donor and acceptor groups linked by a π-conjugated system. dtic.mil The structure of this compound, with its donor hydroxyl group and conjugated indole-phenyl system, provides a foundational scaffold for designing NLO chromophores. By attaching a strong electron-acceptor group to the phenyl ring or another position, a potent D-π-A molecule could be synthesized, potentially exhibiting significant NLO properties. nih.govdtic.mil

Table 3: Potential Roles of the this compound Scaffold in Materials Science

| Application Area | Key Structural Feature | Desired Property | Potential Role of Scaffold | Reference(s) |

|---|---|---|---|---|

| Organic Light Emitting Diodes (OLEDs) | Conjugated π-system, Donor groups (-OH, -NH) | Efficient charge transport and luminescence | Core for Hole Transport Materials (HTMs) or Emitters | nih.govresearchgate.netsunatech.com |

Ligand Development for Catalysis

The development of new ligands is central to advancing transition-metal catalysis, enabling more efficient, selective, and sustainable chemical transformations. Heterocyclic compounds are frequently used as ligands due to the presence of heteroatoms (like nitrogen and oxygen) that can coordinate to metal centers.

The this compound scaffold possesses several features that make it an attractive candidate for ligand development:

Coordination Sites: The indole nitrogen and the oxygen of the hydroxyl group can both act as potential coordination sites for a metal catalyst.

Tunability: The structure can be easily modified. For example, functional groups can be introduced onto the phenyl ring or the indole core to tune the steric and electronic properties of the ligand. This tuning is crucial for optimizing the reactivity and selectivity of the catalyst. acs.org

Directing Group Potential: The hydroxyl group at C4 could function as a weakly coordinating directing group, guiding a metal catalyst to activate a specific C-H bond on the indole ring for functionalization. acs.org This strategy of using inherent functional groups to direct C-H activation is a powerful tool in modern organic synthesis.

While specific examples of this compound being used as a ligand in catalysis are not extensively documented, the principles are well-established. Indole derivatives have been explored as key components in ligands for various catalytic reactions. acs.orgmdpi.com For example, the development of ruthenium catalysts for the site-selective functionalization of heterocyclic compounds often relies on the directing effect of a coordinating group attached to the scaffold. acs.org The inherent structural features of this compound make it a promising platform for designing the next generation of ligands for a wide range of catalytic applications.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights for 2-Phenyl-1H-indol-4-OL Research

The indole (B1671886) scaffold is a significant pharmacophore in medicinal chemistry, present in numerous biologically active compounds. The introduction of a phenyl group at the 2-position of the indole ring has been shown to confer a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.gov The diverse biological activities of 2-phenyl-indole derivatives make them a promising class of compounds for the development of novel therapeutics.

Furthermore, the presence of a hydroxyl group on the indole ring can significantly influence the compound's biological activity. For instance, 5-hydroxyindole derivatives are precursors to biochemically important molecules like serotonin. wikipedia.org The synthesis of 4-hydroxy and 6-hydroxyindoles has also been a focus of research, with these compounds serving as building blocks for potential new medicinal agents. distantreader.org

The key academic contributions to the broader field of 2-phenyl-indole and hydroxy-indole derivatives can be summarized as follows:

Elucidation of Diverse Biological Activities: Extensive research has demonstrated the potential of 2-phenyl-indole derivatives in various therapeutic areas. nih.gov

Development of Synthetic Methodologies: A variety of synthetic routes, such as the Fischer indole synthesis, have been employed for the production of these compounds.

Structure-Activity Relationship (SAR) Studies: Investigations into the SAR of these derivatives have provided valuable insights for the design and optimization of new drug candidates.

Identification of Unexplored Research Avenues and Methodological Challenges

Despite the significant progress in the study of indole derivatives, several research avenues remain unexplored, and methodological challenges persist. For this compound, these would likely include:

Specific Biological Profiling: The specific biological targets and mechanisms of action for this compound are yet to be determined. A thorough investigation into its pharmacological profile is a critical unexplored avenue.

Comparative Studies: There is a need for comparative studies of this compound with other positional isomers of hydroxyphenyl-indoles to understand the influence of the hydroxyl group's position on biological activity.

Methodological Challenges in Synthesis: The synthesis of specific polysubstituted indoles can be challenging, often requiring multi-step procedures and optimization of reaction conditions. nih.gov The development of efficient and regioselective synthetic methods for this compound presents a significant challenge. The functionalization of the indole ring at specific positions, such as the C5 carbon, can be difficult due to its low reactivity. eurekalert.org

Potential for Novel Synthetic Strategy Development

The development of novel synthetic strategies is crucial for advancing the research on functionalized indoles like this compound. Potential areas for development include:

One-Pot Syntheses: Designing one-pot reactions that allow for the construction of the this compound scaffold in a single step would be highly efficient. nih.gov

Green Chemistry Approaches: The use of environmentally benign reagents and solvents, as well as catalyst-free conditions, is a growing trend in indole synthesis. openmedicinalchemistryjournal.com

Catalytic Methods: The exploration of new catalytic systems, such as palladium-catalyzed cross-coupling reactions, can provide efficient routes to 2-arylindoles. nih.gov A cost-effective copper-catalyzed reaction has been developed for the selective modification at the C5 position of the indole ring. eurekalert.org

Below is a table summarizing various synthetic methods that could be adapted for the synthesis of this compound and its derivatives.

| Synthetic Method | Description | Potential Application for this compound |

| Fischer Indole Synthesis | Reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. | Could be used with a substituted phenylhydrazine and a ketone to form the indole ring. |

| Nenitzescu Indole Synthesis | Forms 5-hydroxyindole derivatives from benzoquinone and β-aminocrotonic esters. wikipedia.org | Could be adapted to synthesize 4-hydroxyindole (B18505) derivatives. |

| Bischler Reaction | Condensation of an α-halo-ketone with an excess of an arylamine. distantreader.org | A modified version could be used for the synthesis of hydroxyindoles. |

| Palladium-catalyzed Cross-Coupling | Reactions like Suzuki-Miyaura and Sonogashira can be used to introduce the phenyl group at the 2-position. nih.govnih.gov | Efficient for creating the C-C bond between the indole and phenyl rings. |

Future Directions in Theoretical and Mechanistic Studies of Indole Derivatives.

Theoretical and mechanistic studies are vital for a deeper understanding of the properties and reactivity of indole derivatives, which can guide the design of new compounds with enhanced activities. Future directions in this area for compounds like this compound include:

Computational Modeling: The use of computational tools to predict the biological activity and toxicity of new indole derivatives can accelerate the drug discovery process. nih.gov

Mechanistic Investigations: Detailed studies of reaction mechanisms can lead to the optimization of synthetic routes and the discovery of new reactions. nih.gov

Quantum Chemical Calculations: These calculations can provide insights into the electronic structure and reactivity of indole derivatives, helping to explain their biological activities. bioengineer.org

Structure-Based Drug Design (SBDD) and Quantitative Structure-Activity Relationship (QSAR) models: These will be instrumental in the rational design of indole derivatives with improved specificity and reduced toxicity. nih.gov

The table below outlines potential research directions for theoretical and mechanistic studies of this compound.

| Research Direction | Description | Expected Outcome |

| Docking Studies | Simulating the binding of this compound to various biological targets. | Identification of potential protein targets and understanding of binding interactions. |

| Density Functional Theory (DFT) Calculations | Investigating the electronic properties and reactivity of the molecule. | Prediction of reactivity, stability, and spectroscopic properties. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of this compound in a biological environment. | Understanding the conformational changes and interactions with solvent and biological macromolecules. |

| Mechanistic Pathway Analysis | Elucidating the step-by-step mechanism of synthetic reactions to form this compound. | Optimization of reaction conditions and development of more efficient synthetic routes. |

Q & A

Q. What spectroscopic techniques are critical for characterizing the molecular structure of 2-Phenyl-1H-indol-4-OL?

To confirm the structure of this compound, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : For determining proton and carbon environments, particularly the indole and phenyl substituents.

- X-ray Crystallography : Use software like ORTEP-3 to visualize thermal ellipsoids and validate bond angles/distances in single crystals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups like the hydroxyl (-OH) and aromatic C-H stretches.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. What synthetic routes are effective for preparing this compound derivatives?

Key methods include:

- Suzuki-Miyaura Coupling : For introducing aryl groups at the indole C2 position. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) .

- Fischer Indole Synthesis : Cyclize phenylhydrazines with ketones under acidic conditions.

- Post-Functionalization : Hydroxyl group at C4 allows further derivatization (e.g., alkylation, acylation) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental data in conformational analysis?

- Iterative Refinement : Compare density functional theory (DFT)-optimized geometries with X-ray crystallographic data. Adjust computational parameters (e.g., solvent models, basis sets) to align with experimental bond lengths .

- Cross-Validation : Use multiple techniques (e.g., NMR NOE effects, IR) to validate torsion angles and hydrogen bonding patterns.

- Error Analysis : Quantify discrepancies using root-mean-square deviations (RMSD) and refine force fields in molecular dynamics simulations .

Q. What strategies optimize catalytic conditions for synthesizing this compound derivatives?

- Catalyst Screening : Test Pd-, Cu-, or Ni-based catalysts for cross-coupling efficiency. For example, PdCl₂(dppf) enhances Suzuki coupling yields in DMF/H₂O .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of indole intermediates.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 120°C for 30 min vs. 24 hrs conventional heating) .

Q. How can mixed-methods approaches validate the biological activity mechanisms of this compound?

- In Vitro Assays : Pair enzyme inhibition studies (e.g., kinase assays) with cellular viability tests (e.g., MTT assays).

- Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., serotonin receptors).

- Data Reconciliation : Address outliers by repeating experiments under controlled conditions (e.g., pH 7.4 buffer) and applying statistical filters (p < 0.05) .

Methodological Considerations

Q. How should researchers address spectral overlap in NMR analysis of this compound?

- 2D NMR Techniques : Employ COSY (homonuclear) and HSQC (heteronuclear) to resolve overlapping signals.

- Deuterated Solvents : Use DMSO-d₆ to shift hydroxyl proton signals downfield.

- Paramagnetic Additives : Add Cr(acac)₃ to reduce relaxation times and sharpen peaks .

Q. What criteria ensure reproducibility in crystallographic studies of this compound polymorphs?

- Crystallization Consistency : Use identical solvent systems (e.g., ethanol/water 70:30) and cooling rates (1°C/min).

- Data Collection Standards : Maintain a resolution limit ≤ 0.8 Å and R-factor ≤ 5% during refinement with WinGX .

- Deposition Practices : Submit CIF files to the Cambridge Structural Database (CSD) with full metadata .

Data Management and Ethics

Q. How can open-data principles be applied to this compound research while protecting intellectual property?

Q. What ethical guidelines govern the use of this compound in pharmacological studies?

- Animal Testing : Follow ARRIVE 2.0 guidelines for in vivo experiments.

- Human Cell Lines : Obtain approval from institutional review boards (IRBs) and document informed consent for primary cell use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.